molecular formula C7H7BrN2O2 B598983 Ethyl 5-bromopyrimidine-2-carboxylate CAS No. 1197193-30-8

Ethyl 5-bromopyrimidine-2-carboxylate

Cat. No. B598983
M. Wt: 231.049
InChI Key: CZQFHUXIWZYQGP-UHFFFAOYSA-N
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Description

Ethyl 5-bromopyrimidine-2-carboxylate is an organic compound with the formula C₇H₇BrN₂O₂ . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Ethyl 5-bromopyrimidine-2-carboxylate is employed as a significant raw material and intermediate used in organic synthesis . It is synthesized using various methods, as described in several technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromopyrimidine-2-carboxylate consists of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 231.05 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-bromopyrimidine-2-carboxylate are complex and varied. It is used as a reactant in various chemical reactions, as described in several technical documents and peer-reviewed papers .


Physical And Chemical Properties Analysis

Ethyl 5-bromopyrimidine-2-carboxylate has a density of 1.6±0.1 g/cm³, a boiling point of 322.3±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.4±3.0 kJ/mol and a flash point of 148.7±25.7 °C . The compound has a molar refractivity of 46.5±0.3 cm³ .

Scientific Research Applications

  • Medicinal Chemistry : In the field of medicinal chemistry, this compound could be used as a building block in the synthesis of new drugs. The bromine atom could be used for further functionalization, or the ester group could be hydrolyzed to give the corresponding carboxylic acid .

  • Materials Science : In materials science, this compound could be used in the synthesis of new materials with unique properties. For example, it could be used to synthesize new polymers or coatings .

  • Biochemistry : In biochemistry, this compound could be used in the study of biological systems. For example, it could be used to synthesize new probes or labels for studying biological processes .

  • Organic Synthesis : In organic synthesis, this compound could be used as a starting material for the synthesis of a wide range of other compounds. The bromine atom makes it a good candidate for cross-coupling reactions .

  • Agrochemicals : This compound could be used in the synthesis of new agrochemicals, such as pesticides or herbicides .

  • Dyestuff Field : It could also be used in the dyestuff field for the synthesis of new dyes .

Safety And Hazards

Ethyl 5-bromopyrimidine-2-carboxylate is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQFHUXIWZYQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680898
Record name Ethyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromopyrimidine-2-carboxylate

CAS RN

1197193-30-8
Record name Ethyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-bromopyrimidine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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